[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
Diflorasone diacetate is a synthetic fluorinated corticosteroid used topically to treat various inflammatory skin conditions such as psoriasis and atopic dermatitis . It is known for its potent anti-inflammatory and antipruritic properties, making it effective in reducing swelling, itching, and redness associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diflorasone diacetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The process typically involves the use of reagents such as fluorine gas, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of diflorasone diacetate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Diflorasone diacetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Fluorine gas or other fluorinating agents.
Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone .
Scientific Research Applications
Diflorasone diacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the effects of fluorination on steroid activity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. Research is ongoing to explore its potential in treating other inflammatory diseases.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use
Mechanism of Action
Comparison with Similar Compounds
- Betamethasone dipropionate
- Clobetasol propionate
- Halobetasol propionate
- Fluocinonide
- Desoximetasone
- Mometasone furoate
- Triamcinolone acetonide
Comparison: Diflorasone diacetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory and antipruritic properties compared to other corticosteroids . Its molecular structure allows for better skin penetration and prolonged action, making it particularly effective for severe inflammatory conditions .
Properties
Molecular Formula |
C26H32F2O7 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13?,17?,18?,20?,21?,23-,24-,25-,26-/m0/s1 |
InChI Key |
BOBLHFUVNSFZPJ-YNJOQGSNSA-N |
Isomeric SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F |
Origin of Product |
United States |
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